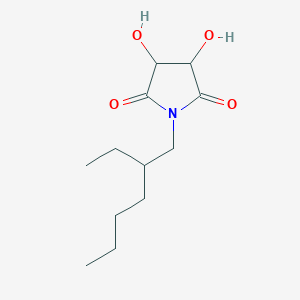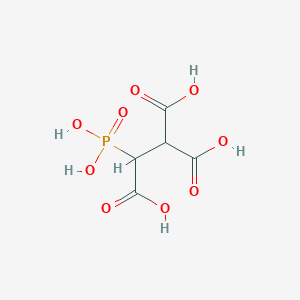
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a chlorinated methoxybenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Attachment of the chlorinated methoxybenzyl group: This is usually done through a substitution reaction, where the chlorinated methoxybenzyl group is introduced to the piperidine-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
Methylammonium lead halide: This compound has a similar structural motif and is used in applications such as solar cells and light-emitting diodes.
Vinyl chloride: Another related compound, used in the production of polyvinyl chloride (PVC) and other industrial applications.
Uniqueness
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a valuable compound for research and industrial purposes.
属性
| 76167-81-2 | |
分子式 |
C18H25Cl3N4O |
分子量 |
419.8 g/mol |
IUPAC 名称 |
N-[1-[(5-chloro-2-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-22(18-20-8-3-9-21-18)16-6-10-23(11-7-16)13-14-12-15(19)4-5-17(14)24-2;;/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3;2*1H |
InChI 键 |
FHKFBBULUZRWFY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC)C3=NC=CC=N3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)



